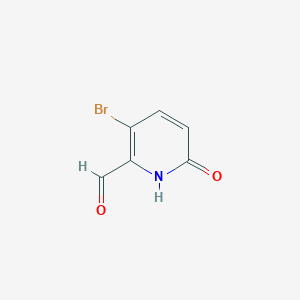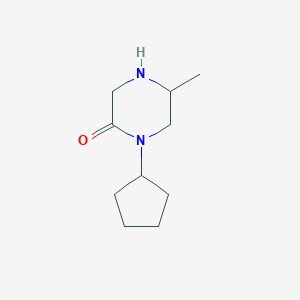
4,5-dimethoxy-3H-indene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-3H-indene-1,2-dione is an organic compound with the molecular formula C11H10O4 It is a derivative of indene, characterized by the presence of two methoxy groups at the 4 and 5 positions and a dione functionality at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-3H-indene-1,2-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dimethoxyphthalic anhydride with a suitable reducing agent to yield the desired indene-dione structure. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-3H-indene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, diols, and various substituted indene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dimethoxy-3H-indene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-3H-indene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence various biochemical processes. Its methoxy groups and dione functionality play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: Similar in structure but lacks the methoxy groups.
5,6-Dimethoxy-1H-indene-1,2(3H)-dione: A closely related compound with similar functional groups.
Indole derivatives: Share the indene core structure but differ in functional groups and substitution patterns.
Uniqueness
4,5-Dimethoxy-3H-indene-1,2-dione is unique due to the presence of methoxy groups at the 4 and 5 positions, which significantly influence its chemical reactivity and potential applications. These methoxy groups enhance its solubility and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4,5-dimethoxy-3H-indene-1,2-dione |
InChI |
InChI=1S/C11H10O4/c1-14-9-4-3-6-7(11(9)15-2)5-8(12)10(6)13/h3-4H,5H2,1-2H3 |
InChI Key |
SVUKWYRSHJQZGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=O)C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13867797.png)
![8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13867801.png)
![2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine](/img/structure/B13867802.png)
![N-[4-[[7-(2-morpholin-4-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13867806.png)

![Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate](/img/structure/B13867816.png)
![4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13867823.png)
![tert-butyl N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]carbamate](/img/structure/B13867834.png)

![4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13867839.png)
![3,3a,4,5,6,6a,7,8,9,10-decahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13867846.png)

![Ethyl 1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13867862.png)

